molecular formula C16H26N2O4S B2545418 N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899739-28-7

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide

Cat. No. B2545418
CAS RN: 899739-28-7
M. Wt: 342.45
InChI Key: MOTXRCOLJMUASH-UHFFFAOYSA-N
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Description

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide, also known as BAY 43-9006, is a synthetic organic compound that has gained significant attention in the field of cancer research due to its potential as a multi-targeted kinase inhibitor.

Scientific Research Applications

Drug Development and Medicinal Chemistry

The N-tert-butyl amide group in this compound plays a crucial role in drug design and development. Researchers have explored its potential applications in several therapeutic areas:

Polymerization and Material Science

The compound’s unique structure may find applications in polymerization reactions and material science:

Organic Synthesis and Chemical Reactions

The N-tert-butyl amide group has been employed in various synthetic routes:

Biological Studies and Receptor Binding

The compound’s structure may influence biological interactions:

Catalysis and Green Chemistry

The compound’s stability and reactivity make it relevant for catalytic processes:

Electrochemistry and Microelectrodes

The compound’s electrochemical properties have been explored:

properties

IUPAC Name

N-[2-[butyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-6-12-18(5-2)23(20,21)13-11-17-16(19)14-7-9-15(22-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXRCOLJMUASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide

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